

"biochemical and biophysical properties of Protein kinase inhibitor 10"

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Protein kinase inhibitor 10

Cat. No.: B15522220 Get Quote

An In-depth Technical Guide to Protein Kinase Inhibitor 10

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinase inhibitor 10, a small molecule inhibitor, has demonstrated notable inhibitory activity against key protein kinases implicated in oncogenesis and other signaling-dependent pathologies. This technical guide provides a comprehensive overview of the known biochemical and biophysical properties of **Protein kinase inhibitor 10**. It includes a summary of its inhibitory activity against TAM receptors, Focal Adhesion Kinase (FAK), and KIT, detailed methodologies for assessing its potency, and a visual representation of its interaction with relevant signaling pathways. This document is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential of this compound.

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including proliferation, differentiation, survival, and metabolism.

Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.



Consequently, the development of small molecule inhibitors that target specific protein kinases has become a cornerstone of modern drug discovery.

Protein kinase inhibitor 10 is a synthetic compound identified for its potent inhibitory effects on multiple protein kinases. Its ability to target TAM receptors (Tyro3, Axl, Mer), Focal Adhesion Kinase (FAK), and the KIT receptor tyrosine kinase positions it as a compound of interest for further investigation in cancer biology and other relevant fields. This guide synthesizes the available data on its biochemical and biophysical characteristics to facilitate its evaluation and application in a research setting.

Biophysical and Chemical Properties

A foundational understanding of the biophysical and chemical properties of a compound is crucial for its effective use in experimental settings. The key properties of **Protein kinase inhibitor 10** are summarized in the table below.

| Property | Value | Reference |
|-----------------------|--|-----------|
| IUPAC Name | Not publicly available | |
| CAS Number | 871317-00-9 | [1] |
| Molecular Formula | C14H9FN6S2 | [1] |
| Molecular Weight | 344.39 g/mol | [1] |
| SMILES | FC=1C=CC(=CC1)C=2SC=3C (=NC=NC3C2)SC4=NN=NN4C | |
| Physical Appearance | Crystalline solid | _ |
| Solubility | Soluble in DMSO.[2] | _ |
| Storage and Stability | Store as a powder at -20°C for up to 3 years. In solvent (e.g., DMSO), store at -80°C for up to 1 year.[1] Avoid repeated freeze-thaw cycles.[3] | |

Table 1: Biophysical and Chemical Properties of Protein kinase inhibitor 10



Biochemical Properties and Inhibitory Activity

Protein kinase inhibitor 10 has been characterized by its inhibitory activity against several key protein kinases. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Target Kinase | IC50 (μM) |
|---------------|-----------|
| TAM receptors | 28.9 |
| FAK | 13.6 |
| KIT | 2.41 |

Table 2: Inhibitory Activity of **Protein kinase inhibitor 10**[1]

The data indicates that **Protein kinase inhibitor 10** is most potent against KIT, with moderate activity against FAK and TAM receptors. This multi-targeted profile suggests its potential to modulate several interconnected signaling pathways simultaneously.

Experimental Protocols

Accurate determination of a kinase inhibitor's potency is fundamental to its preclinical evaluation. Below are detailed, generalized protocols for both in vitro and cell-based assays that can be adapted to determine the IC50 values of **Protein kinase inhibitor 10**.

In Vitro Kinase Assay for IC50 Determination (Luminescence-Based)

This protocol describes a common method to measure the direct inhibitory effect of a compound on the activity of a purified kinase enzyme. The ADP-Glo™ Kinase Assay is a widely used platform for this purpose.[4]

Principle: The assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is directly proportional to kinase activity and, therefore, inversely proportional to the inhibitory effect of the compound.

Materials:



- · Purified recombinant TAM, FAK, or KIT kinase
- Appropriate kinase-specific substrate
- Protein kinase inhibitor 10
- ADP-Glo™ Kinase Assay Kit (or equivalent)
- Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)[5]
- ATP
- 384-well white plates
- Luminometer

Procedure:

- Compound Preparation: Prepare a serial dilution of Protein kinase inhibitor 10 in DMSO. A
 typical starting concentration might be 10 mM, with subsequent 3-fold serial dilutions.
- Assay Setup:
 - o In a 384-well plate, add 1 μL of the diluted inhibitor or vehicle control (e.g., 5% DMSO).
 - \circ Add 2 µL of the kinase enzyme solution (concentration to be optimized for each kinase).
 - Add 2 μL of a mixture containing the appropriate substrate and ATP.
- Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
- Signal Development:
 - Add 5 μL of ADP-Glo[™] Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
 - Add 10 μL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates the luminescent signal. Incubate for 30 minutes at room temperature.

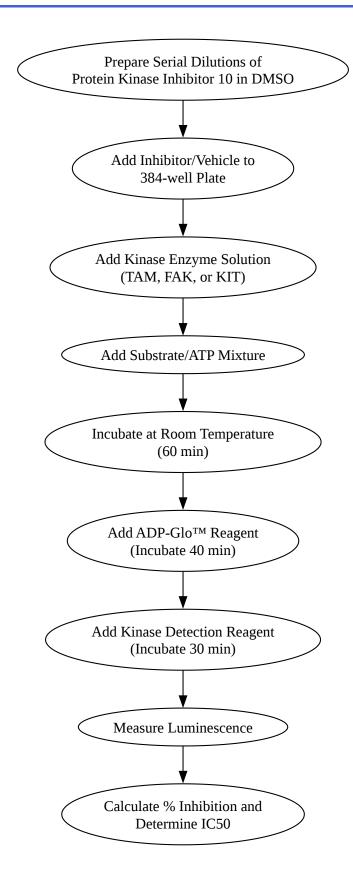
Foundational & Exploratory





- Data Acquisition: Measure the luminescence using a plate reader.
- Data Analysis:
 - Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[1][6]





Click to download full resolution via product page

Caption: Workflow for cell-based IC50 determination using the MTT assay.

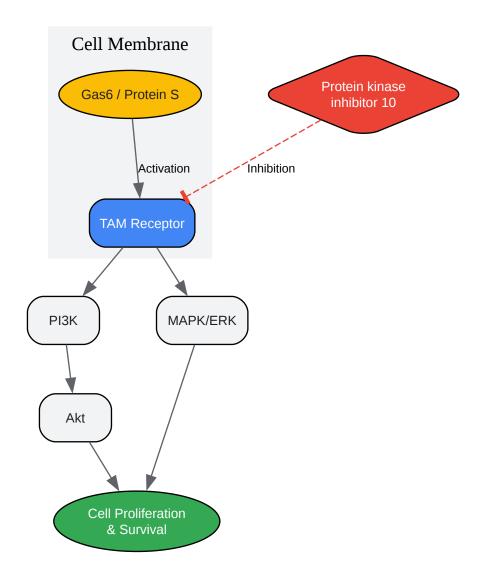


Signaling Pathways

Protein kinase inhibitor 10 targets TAM receptors, FAK, and KIT, which are involved in crucial signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis.

Inhibition of TAM Receptor Signaling

The TAM family of receptor tyrosine kinases (Tyro3, Axl, and Mer) and their ligands, Gas6 and Protein S, are key regulators of immune homeostasis and are also implicated in cancer progression. [7]Activation of TAM receptors leads to the stimulation of downstream pathways such as the PI3K/Akt and MAPK/ERK pathways, which promote cell survival and proliferation. [8][9]By inhibiting TAM receptors, **Protein kinase inhibitor 10** can block these pro-survival and proliferative signals.





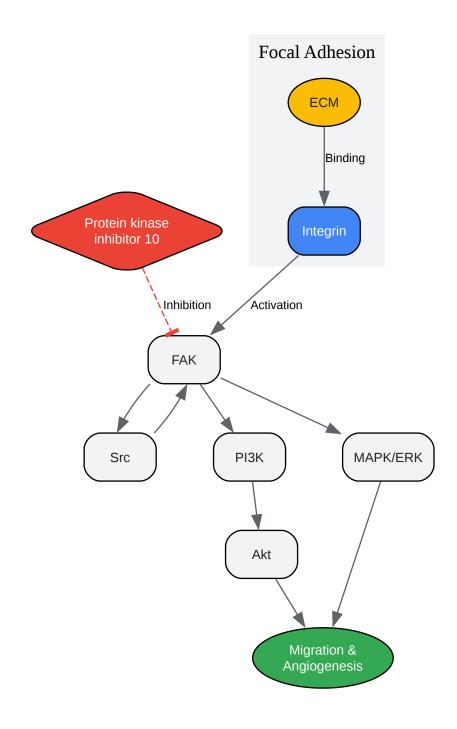
Click to download full resolution via product page

Caption: Inhibition of TAM receptor signaling by Protein kinase inhibitor 10.

Inhibition of FAK Signaling

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signaling and is also activated by growth factor receptors. [10][11]FAK is a key regulator of cell migration, survival, and angiogenesis. [11][12]Upon activation, FAK can activate downstream pathways including the PI3K/Akt and MAPK/ERK pathways. [10]Inhibition of FAK by **Protein kinase inhibitor 10** can disrupt these processes, which are critical for tumor growth and metastasis.





Click to download full resolution via product page

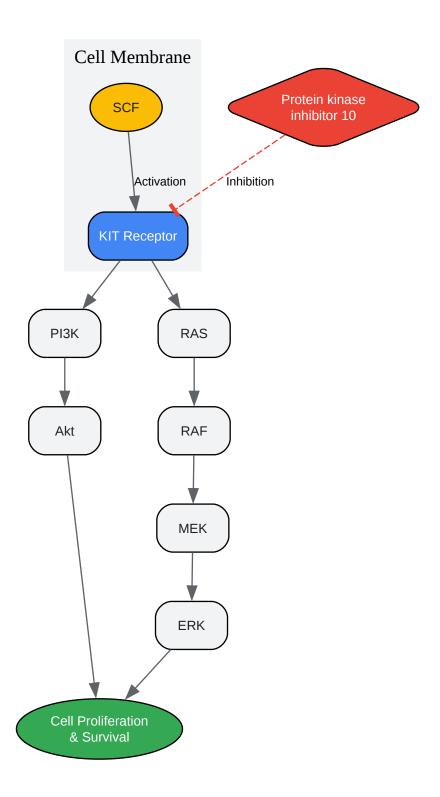
Caption: Inhibition of FAK signaling by Protein kinase inhibitor 10.

Inhibition of KIT Signaling

The KIT receptor is a receptor tyrosine kinase that, upon binding to its ligand stem cell factor (SCF), activates multiple downstream signaling pathways critical for cell proliferation and survival. [13][14][15]Aberrant activation of KIT through mutations or overexpression is a driver



in several types of cancer. [14][15][16]By inhibiting KIT, **Protein kinase inhibitor 10** can effectively block these oncogenic signals.



Click to download full resolution via product page

Caption: Inhibition of KIT receptor signaling by Protein kinase inhibitor 10.



Conclusion

Protein kinase inhibitor 10 is a multi-targeted inhibitor with demonstrated activity against TAM receptors, FAK, and KIT. Its biochemical and biophysical properties, as outlined in this guide, provide a solid foundation for its further investigation as a potential therapeutic agent. The provided experimental protocols and signaling pathway diagrams are intended to aid researchers in designing and interpreting studies aimed at elucidating the full pharmacological profile and therapeutic utility of this compound. Further research is warranted to explore its efficacy in relevant disease models and to fully characterize its mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Kinase Buffer (10X) | Cell Signaling Technology [cellsignal.com]
- 6. benchchem.com [benchchem.com]
- 7. TAM Receptor Tyrosine Kinases: Biologic Functions, Signaling, and Potential Therapeutic Targeting in Human Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TAM Signaling in the Nervous System PMC [pmc.ncbi.nlm.nih.gov]
- 10. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis -PMC [pmc.ncbi.nlm.nih.gov]
- 11. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis -PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Distinct Angiogenic Mediators Are Required for Basic Fibroblast Growth Factor—and Vascular Endothelial Growth Factor—induced Angiogenesis: The Role of Cytoplasmic







Tyrosine Kinase c-Abl in Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review | Biomolecules and Biomedicine [bjbms.org]
- 14. C-KIT signaling in cancer treatment PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. C-KIT Signaling in Cancer Treatment: Ingenta Connect [ingentaconnect.com]
- 16. onclive.com [onclive.com]
- To cite this document: BenchChem. ["biochemical and biophysical properties of Protein kinase inhibitor 10"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15522220#biochemical-and-biophysical-properties-of-protein-kinase-inhibitor-10]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com